CITCO

Nuclear Receptor Pharmacology Species-Specific CAR Activation Xenobiotic Receptor Profiling

CITCO is the only commercially available agonist proven to deliver exclusive, direct activation of the human constitutive androstane receptor (hCAR) without mouse CAR cross-reactivity or PXR crosstalk. Unlike the mouse-specific agent TCPOBOP or indirect activators like phenobarbital, only CITCO ensures your assays measure true hCAR pharmacology—validating DDI risk and drug metabolism studies in human hepatocyte models. Procuring CITCO is essential for generating human-relevant transcriptional data that is both mechanistically defined and species-appropriate.

Molecular Formula C19H12Cl3N3OS
Molecular Weight 436.7 g/mol
CAS No. 338404-52-7
Cat. No. B1669094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCITCO
CAS338404-52-7
Synonyms6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime
CITCO cpd
Molecular FormulaC19H12Cl3N3OS
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+
InChIKeyZQWBOKJVVYNKTL-AUEPDCJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CITCO (CAS 338404-52-7) for Human Constitutive Androstane Receptor (hCAR) Agonist Research: Procurement-Grade Specifications and Baseline Pharmacology


CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is an imidazothiazole derivative that functions as a potent and selective agonist of the human constitutive androstane receptor (hCAR, NR1I3). It is the primary chemical tool for distinguishing hCAR-mediated transcriptional regulation from that of the closely related human pregnane X receptor (hPXR), displaying an EC50 of 49 nM for hCAR in FRET-based coactivator recruitment assays [1]. CITCO exhibits >100-fold selectivity for hCAR over hPXR in CV-1 cell-based transfection systems, with an hCAR EC50 of approximately 25 nM versus an hPXR EC50 of approximately 3 μM under these conditions [1]. It demonstrates no detectable activity against a panel of other nuclear receptors including LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR at concentrations up to 10 μM . The compound induces nuclear translocation of hCAR in primary human hepatocytes and upregulates CAR target genes including CYP2B6, establishing it as a direct hCAR ligand distinct from indirect activators such as phenobarbital .

Why CITCO Cannot Be Substituted by Generic CAR Modulators: Species Selectivity, Direct Activation Mechanism, and Functional Reversibility


CITCO occupies a unique and non-interchangeable position in the CAR modulator landscape due to three fundamental distinctions. First, CITCO is exquisitely selective for human CAR, whereas the prototypical mouse CAR agonist TCPOBOP (CAS 76150-91-9) exhibits minimal activity at hCAR and instead activates mouse CAR and hPXR, rendering TCPOBOP wholly unsuitable for hCAR-targeted studies [1]. Second, CITCO functions as a direct ligand of hCAR, binding to the receptor's ligand-binding domain to induce coactivator recruitment, in contrast to indirect activators such as phenobarbital (PB) that trigger CAR nuclear translocation via cell signaling-dependent phosphorylation pathways without direct binding [2]. This mechanistic distinction is experimentally critical: CITCO, but not PB, can reverse the inhibitory effects of the hCAR antagonist PK11195 in cell-based transfection assays [3]. Third, CITCO activates alternative splice variants of human CAR (CAR2 and CAR3) that are endogenously expressed in human liver, whereas many hCAR-targeting probes lack comprehensive splice variant characterization [1]. These three features—human-specific selectivity, direct ligand pharmacology, and splice variant coverage—mean that substituting CITCO with TCPOBOP, PB, or other CAR modulators introduces species-incompatible, mechanistically distinct, or incompletely characterized hCAR activation, fundamentally altering or invalidating experimental interpretations.

CITCO Quantitative Differentiation Evidence: Head-to-Head Comparative Data Versus TCPOBOP, PK11195, Phenobarbital, and Rifampicin


Species Selectivity: CITCO (hCAR-Selective) Versus TCPOBOP (mCAR-Selective) in Transient Transfection Assays

CITCO demonstrates strict species selectivity for human CAR, whereas TCPOBOP is selective for mouse CAR with negligible hCAR activity. In transient transfection assays, CITCO activates hCAR with an EC50 of 25 nM but shows no significant activation of mouse CAR. TCPOBOP, by contrast, potently activates mouse CAR but fails to activate hCAR and instead activates hPXR [1]. This species divergence is critical: using TCPOBOP in human cell or tissue models yields no hCAR activation, while CITCO provides robust, reproducible hCAR agonism in human-relevant systems [2].

Nuclear Receptor Pharmacology Species-Specific CAR Activation Xenobiotic Receptor Profiling

Direct Versus Indirect Activation: CITCO Reverses PK11195-Mediated hCAR Inhibition While Phenobarbital Does Not

CITCO functions as a direct hCAR ligand that binds the receptor's ligand-binding domain and induces coactivator recruitment, whereas phenobarbital (PB) activates hCAR indirectly via cell signaling-mediated dephosphorylation. This mechanistic difference is functionally demonstrated in PK11195 antagonism reversal assays: CITCO efficiently reverses PK11195-mediated hCAR inhibition, while PB has no effect on PK11195-deactivated hCAR [1]. PK11195 itself acts as an inverse agonist of hCAR constitutive activity (IC50 = 0.51 μM) and as a competitive antagonist of CITCO-mediated hCAR activation, with CITCO demonstrating fold-activation of 2.56 at 10 μM in TR-FRET assays [2]. Among three CAR inverse agonists tested (PK11195, clotrimazole, and androstenol with IC50 values of 0.51, 0.005, and 0.35 μM respectively), only clotrimazole could completely reverse CITCO-mediated activation at tested concentrations [2].

Direct Ligand Pharmacology CAR Antagonism Coactivator Recruitment

In Vivo CYP2B6 Induction and Therapeutic Efficacy: CITCO Enhances CHOP Chemotherapy in hCAR-Transgenic Mice

CITCO robustly induces hepatic CYP2B6 expression via hCAR activation, which functionally enhances the bioactivation of cyclophosphamide (CPA) to its active metabolite 4-OH-CPA. In hCAR-transgenic mice, oral gavage administration of CITCO significantly suppressed EL-4 xenograft tumor growth when added to the CHOP chemotherapy regimen, accompanied by reduced expression of proliferation markers cyclin-D1, ki67, and PCNA, and increased caspase-3 fragmentation in tumor tissues [1]. Comparative route-of-administration analysis demonstrated that oral gavage of CITCO produces optimal hepatic cyp2b10 (murine ortholog of CYP2B6) induction compared to intraperitoneal injection, with a pharmacokinetic profile favoring oral administration [1]. This in vivo validation distinguishes CITCO from hCAR agonists that lack demonstrated efficacy in animal models or have unfavorable pharmacokinetic properties.

Prodrug Bioactivation CYP2B6 Induction Cancer Adjuvant Therapy In Vivo Pharmacology

Nuclear Receptor Selectivity Profile: CITCO Displays >100-Fold hCAR Selectivity Over hPXR and No Activity at Nine Other Nuclear Receptors

CITCO exhibits a quantitatively defined nuclear receptor selectivity profile that is essential for unambiguous hCAR-dependent data interpretation. In CV-1 cell-based transient transfection assays, CITCO displays >100-fold selectivity for hCAR (EC50 = 25 nM) over hPXR (EC50 = 3 μM) [1]. At a concentration of 10 μM, CITCO shows no detectable agonist activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, or THR . This selectivity profile contrasts with many dual hCAR/hPXR ligands (e.g., phenobarbital, rifampicin) that activate both receptors at overlapping concentrations, complicating attribution of gene expression changes to a specific receptor pathway [2].

Nuclear Receptor Profiling Off-Target Selectivity hCAR/hPXR Discrimination

CITCO Activates hCAR Alternative Splice Variants Expressed in Human Liver

Human CAR exists as multiple splice variants with distinct functional properties. CITCO activates not only the canonical hCAR1 variant but also the liver-enriched alternative splice variants hCAR2 and hCAR3 [1]. This is functionally significant because hCAR3 contains a five-amino-acid insertion that confers xenobiotic-sensitive activation properties distinct from hCAR1, and CITCO has been demonstrated to activate this variant in hepatocyte models [2]. Many hCAR-targeting probes have not been characterized for splice variant activity, limiting their applicability to physiological hCAR biology where multiple variants are co-expressed.

CAR Splice Variants Human Liver Physiology Transcriptional Regulation

Gene Expression Specificity: CITCO Modulates 135 hCAR-Dependent Genes Versus 227 Genes Altered by Phenobarbital

RNA-Seq analysis in wild-type HepG2 cells reveals that CITCO treatment significantly alters the expression of 135 genes in an hCAR-dependent manner, whereas phenobarbital (PB) alters 227 genes, of which only 94 genes are modulated by both compounds [1]. This differential gene expression profile reflects PB's dual activity at both hCAR and hPXR, whereas CITCO's more restricted transcriptional footprint aligns with its higher selectivity for hCAR over hPXR. The 135-gene CITCO-responsive set provides a defined hCAR-specific transcriptional signature that can be used to validate hCAR-dependent gene regulation in experimental systems [1].

Transcriptomics hCAR Target Genes Gene Expression Profiling Nuclear Receptor Specificity

CITCO Application Scenarios: Where CITCO's Differentiated Pharmacology Drives Scientific and Procurement Value


Human-Specific CAR Activation Studies Requiring Exclusion of Mouse CAR Cross-Reactivity

CITCO is the definitive agonist for experiments requiring exclusive activation of human CAR without confounding mouse CAR activity. The alternative mouse CAR agonist TCPOBOP is inactive at hCAR and cannot be substituted [1]. This scenario applies to primary human hepatocyte assays, hCAR-transgenic mouse models, and human cell lines where species-specific CAR pharmacology must be preserved. Procurement of CITCO ensures that observed transcriptional and metabolic effects are attributable to hCAR activation rather than off-target species cross-reactivity [1].

Direct hCAR Ligand Screening and PK11195 Antagonism Studies to Distinguish Direct from Indirect Activation

CITCO serves as the prototype direct hCAR agonist for functional assays that discriminate direct ligand binding from indirect, phosphorylation-dependent activation. In PK11195 antagonism reversal assays, CITCO efficiently restores hCAR activity whereas indirect activators such as phenobarbital do not [2]. This application is essential for drug metabolism laboratories evaluating whether novel compounds activate hCAR through direct ligand-binding mechanisms or via cellular signaling pathways, with direct implications for drug-drug interaction risk assessment [2].

In Vivo Adjuvant Development for Prodrug Bioactivation in hCAR-Transgenic Models

CITCO has demonstrated in vivo efficacy as a chemotherapy adjuvant in hCAR-transgenic mouse models of non-Hodgkin's lymphoma, where it enhances CYP2B6-mediated bioactivation of cyclophosphamide to its active 4-OH-CPA metabolite, resulting in significant tumor growth suppression [3]. Oral gavage administration yields optimal hepatic CYP2B6 induction compared to intraperitoneal injection [3]. This scenario supports preclinical development programs exploring hCAR agonists as adjuvants for prodrug-based therapies or as tools to investigate hCAR-mediated drug metabolism in disease-relevant in vivo contexts [3].

hCAR-Specific Transcriptional Signature Definition and Gene Expression Benchmarking

CITCO's defined 135-gene hCAR-dependent transcriptional signature (versus 227 genes for phenobarbital) provides a validated reference for hCAR-specific gene expression studies [4]. This application supports laboratories performing RNA-Seq, qPCR array, or reporter gene assays that require a selective hCAR agonist to establish baseline hCAR-mediated transcriptional responses without hPXR crosstalk. CITCO's selectivity profile (>100-fold over hPXR) and absence of activity at nine other nuclear receptors at 10 μM make it the reference standard for defining hCAR target gene sets in human hepatocyte models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CITCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.